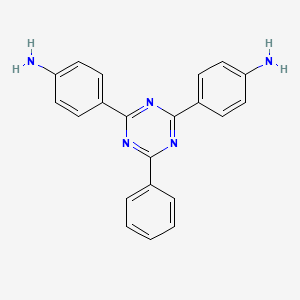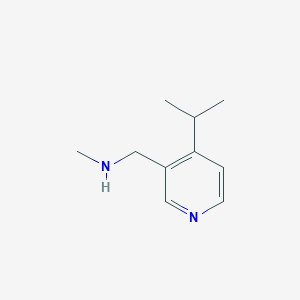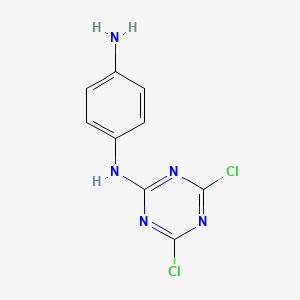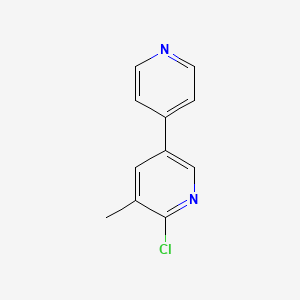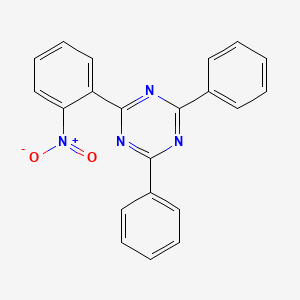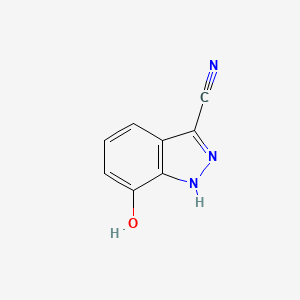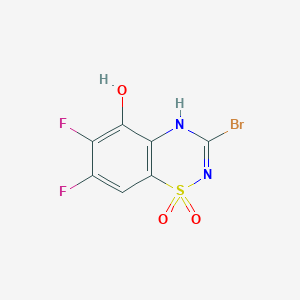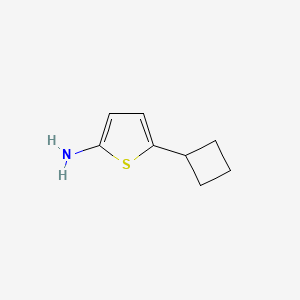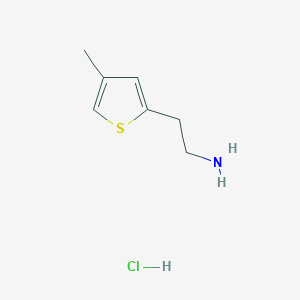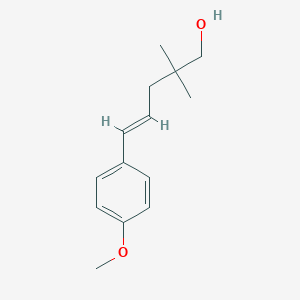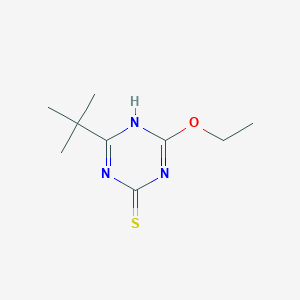
2-(2-Amino-5-pyridin-3-ylpyridin-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-5-pyridin-3-ylpyridin-3-yl)acetonitrile is a heterocyclic organic compound that features a pyridine ring systemIt is known for its role as an intermediate in the synthesis of various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-pyridin-3-ylpyridin-3-yl)acetonitrile can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with arylboronic acids to produce the desired pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2-Amino-5-pyridin-3-ylpyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
科学研究应用
2-(2-Amino-5-pyridin-3-ylpyridin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(2-Amino-5-pyridin-3-ylpyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Aminopyridine: Known for its use in drug discovery and synthesis of biologically active molecules.
2-Aminopyrimidine: Exhibits antitrypanosomal and antiplasmodial activities.
Pyridine Derivatives: Various pyridine-based compounds are used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-(2-Amino-5-pyridin-3-ylpyridin-3-yl)acetonitrile is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its dual pyridine rings provide a scaffold for the development of novel compounds with potential therapeutic benefits.
属性
分子式 |
C12H10N4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
2-(2-amino-5-pyridin-3-ylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H10N4/c13-4-3-9-6-11(8-16-12(9)14)10-2-1-5-15-7-10/h1-2,5-8H,3H2,(H2,14,16) |
InChI 键 |
FIBXZYAJHFUXQN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)N)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


